molecular formula C11H13BrO4 B1293102 2-Bromo-4-isopropoxy-5-methoxybenzoic acid CAS No. 1142201-89-5

2-Bromo-4-isopropoxy-5-methoxybenzoic acid

Cat. No.: B1293102
CAS No.: 1142201-89-5
M. Wt: 289.12 g/mol
InChI Key: JKHMLZVDLVTXHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzoic acid typically involves the bromination of 4-isopropoxy-5-methoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-isopropoxy-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-isopropoxy-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-isopropoxy-5-methoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and other functional groups on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-isopropoxy-5-methoxybenzoic acid is unique due to the combination of bromine, isopropoxy, and methoxy groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-bromo-5-methoxy-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-6(2)16-10-5-8(12)7(11(13)14)4-9(10)15-3/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHMLZVDLVTXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Br)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236307
Record name 2-Bromo-5-methoxy-4-(1-methylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-89-5
Record name 2-Bromo-5-methoxy-4-(1-methylethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methoxy-4-(1-methylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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